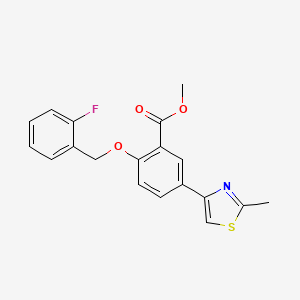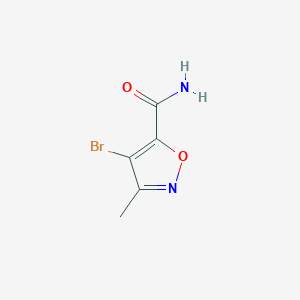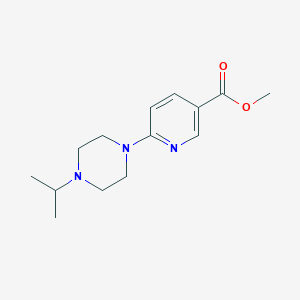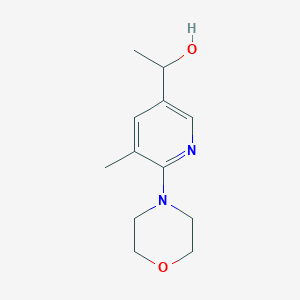
1-(2-(6-(4-Methylpiperazin-1-yl)pyridin-3-yl)piperidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(6-(4-メチルピペラジン-1-イル)ピリジン-3-イル)ピペリジン-1-イル)エタノンは、メチル基で置換されたピペラジン環、ピリジン環、ピペリジン環を特徴とする複雑な有機化合物です。
合成方法
合成経路と反応条件
1-(2-(6-(4-メチルピペラジン-1-イル)ピリジン-3-イル)ピペリジン-1-イル)エタノンの合成は、通常、中間体化合物の形成を含む複数の段階で行われます。一般的な経路の1つは、4-メチルピペラジンをピリジン誘導体と反応させ、続いて一連の求核置換反応によってピペリジン環を導入することです。最後のステップは、通常、ピペリジン窒素のアセチル化によってエタノン基を形成することです。
工業生産方法
この化合物の工業生産は、同様の合成経路をより大規模に行う場合がありますが、連続フローリアクターと自動合成プラットフォームの使用により、生産プロセスの効率と収率を向上させることができます。さらに、再結晶とクロマトグラフィーなどの精製技術を使用して、高純度の化合物を得ています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(6-(4-Methylpiperazin-1-yl)pyridin-3-yl)piperidin-1-yl)ethanone typically involves multiple steps, including the formation of intermediate compounds. One common route involves the reaction of 4-methylpiperazine with a pyridine derivative, followed by the introduction of a piperidine ring through a series of nucleophilic substitution reactions. The final step often involves the acetylation of the piperidine nitrogen to form the ethanone group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
反応の種類
1-(2-(6-(4-メチルピペラジン-1-イル)ピリジン-3-イル)ピペリジン-1-イル)エタノンは、次のようなさまざまな化学反応を起こすことができます。
酸化: この化合物は酸化されて対応するN-オキシドを形成することができます。
還元: 還元反応によってケトン基をアルコールに変換することができます。
置換: 求核置換反応によって、ピペラジン環またはピリジン環に異なる官能基を導入することができます。
一般的な試薬と条件
酸化: 過酸化水素やm-クロロ過安息香酸(mCPBA)などの試薬が一般的に使用されます。
還元: 水素化ホウ素ナトリウム(NaBH4)または水素化リチウムアルミニウム(LiAlH4)が典型的な還元剤です。
置換: ハロゲン化化合物や水素化ナトリウム(NaH)などの強塩基がしばしば使用されます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によってN-オキシドが生成される場合があり、還元によってアルコール誘導体が生成される場合があります。
科学研究の応用
1-(2-(6-(4-メチルピペラジン-1-イル)ピリジン-3-イル)ピペリジン-1-イル)エタノンは、科学研究でいくつかの用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 生物学的巨大分子との潜在的な相互作用について調査されています。
医学: 薬物開発の前駆体など、潜在的な治療特性について探求されています。
産業: 新素材や化学プロセスの開発に使用されています。
科学的研究の応用
1-(2-(6-(4-Methylpiperazin-1-yl)pyridin-3-yl)piperidin-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
1-(2-(6-(4-メチルピペラジン-1-イル)ピリジン-3-イル)ピペリジン-1-イル)エタノンの作用機序は、特定の分子標的との相互作用を含みます。この化合物は、酵素や受容体に結合して、その活性を調節する可能性があります。正確な経路と標的は、特定の用途や使用のコンテキストによって異なります。
類似化合物の比較
類似化合物
N-(4-メチル-3-((4-(ピリジン-3-イル)ピリミジン-2-イル)アミノ)フェニル)-4-((4-メチルピペラジン-1-イル)メチル)ベンズアミド: 構造的に類似していますが、官能基と用途が異なります。.
2-(4-メチルピペラジン-1-イル)エタン-1-アミン: 同様のピペラジンコアを持つより単純な化合物です。.
独自性
1-(2-(6-(4-メチルピペラジン-1-イル)ピリジン-3-イル)ピペリジン-1-イル)エタノンは、ピペラジン環、ピリジン環、ピペリジン環の組み合わせにより、特定の化学的特性と潜在的な生物学的活性を付与しているため、ユニークです。この構造的な複雑さにより、多様な研究用途に適した貴重な化合物となっています。
類似化合物との比較
Similar Compounds
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: Shares structural similarities but has different functional groups and applications.
2-(4-methylpiperazin-1-yl)ethan-1-amine: A simpler compound with a similar piperazine core.
Uniqueness
1-(2-(6-(4-Methylpiperazin-1-yl)pyridin-3-yl)piperidin-1-yl)ethanone is unique due to its combination of piperazine, pyridine, and piperidine rings, which confer specific chemical properties and potential biological activities. This structural complexity makes it a valuable compound for diverse research applications.
特性
分子式 |
C17H26N4O |
|---|---|
分子量 |
302.4 g/mol |
IUPAC名 |
1-[2-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]piperidin-1-yl]ethanone |
InChI |
InChI=1S/C17H26N4O/c1-14(22)21-8-4-3-5-16(21)15-6-7-17(18-13-15)20-11-9-19(2)10-12-20/h6-7,13,16H,3-5,8-12H2,1-2H3 |
InChIキー |
RMIGSIBESOBBCR-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1CCCCC1C2=CN=C(C=C2)N3CCN(CC3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Chloro-2-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B11796681.png)
![N-(2-Aminobenzo[d]thiazol-6-yl)-2-phenoxyacetamide](/img/structure/B11796688.png)




![5-(4-Fluorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B11796715.png)







